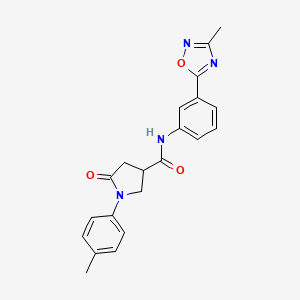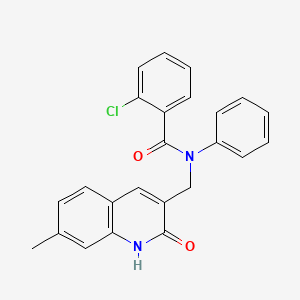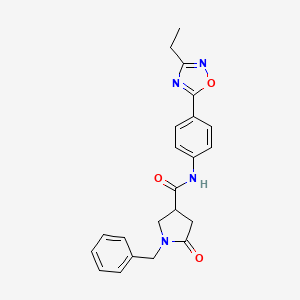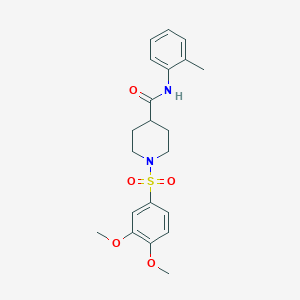
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It is widely used in scientific research to investigate the role of adenosine receptors in various physiological processes.
Mecanismo De Acción
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide acts as a competitive antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor. Adenosine A1 receptors are widely distributed in the brain, heart, and other organs. When adenosine binds to the receptor, it activates a signaling pathway that leads to the inhibition of adenylate cyclase and the decrease in intracellular cAMP levels. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide blocks the binding of adenosine to the receptor, thereby preventing the activation of this signaling pathway.
Biochemical and Physiological Effects:
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide can inhibit the proliferation of cancer cells, stimulate the release of neurotransmitters, and modulate the activity of ion channels. In vivo studies have shown that 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide can reduce blood pressure, heart rate, and vascular tone. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide is a potent and selective antagonist of the adenosine A1 receptor, which makes it a valuable tool for investigating the role of adenosine receptors in various physiological processes. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide has been extensively studied, and its pharmacological properties are well characterized. However, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide has some limitations for lab experiments. It is relatively expensive and may not be readily available in some research settings. In addition, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide has a short half-life and may require frequent dosing in some experiments.
Direcciones Futuras
There are many future directions for the use of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide in scientific research. One area of interest is the role of adenosine A1 receptors in the regulation of sleep and wakefulness. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide has been shown to inhibit the sleep-promoting effects of adenosine, suggesting that adenosine A1 receptors may play a role in the regulation of sleep. Another area of interest is the role of adenosine A1 receptors in the regulation of pain and inflammation. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide has been shown to have anti-inflammatory and analgesic effects, suggesting that adenosine A1 receptors may be a potential target for the development of new pain medications. Overall, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide is a valuable tool for investigating the role of adenosine A1 receptors in various physiological processes, and there are many exciting future directions for its use in scientific research.
Métodos De Síntesis
The synthesis of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide involves several steps, including the reaction of 3,4-dimethoxybenzenesulfonyl chloride with o-toluidine to form 3,4-dimethoxy-N-(o-tolyl)benzenesulfonamide. This compound is then reacted with piperidine-4-carboxylic acid to form the final product, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide. The synthesis of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide is widely used in scientific research to investigate the role of adenosine receptors in various physiological processes. Adenosine receptors are involved in the regulation of cardiovascular, respiratory, immune, and nervous system function. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide is a potent and selective antagonist of the adenosine A1 receptor, which is primarily responsible for the cardiovascular effects of adenosine. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide has been used to study the role of adenosine A1 receptors in the regulation of blood pressure, heart rate, and vascular tone.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-15-6-4-5-7-18(15)22-21(24)16-10-12-23(13-11-16)29(25,26)17-8-9-19(27-2)20(14-17)28-3/h4-9,14,16H,10-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQZMJZQJGSPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7716202.png)
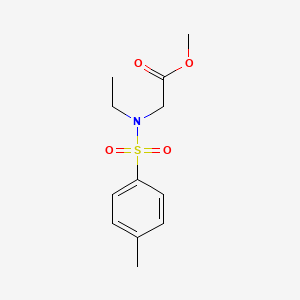
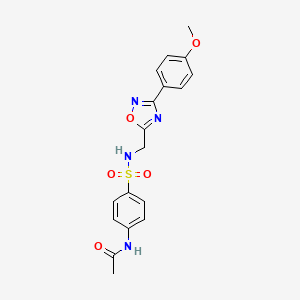



![4-ethoxy-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716238.png)

